molecular formula C13H11ClN2O3S B2954502 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 851080-35-8

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2954502
CAS No.: 851080-35-8
M. Wt: 310.75
InChI Key: LEUYRVIPVUQDBF-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic small molecule designed for research applications, featuring a hybrid structure that combines a benzo[d]thiazole core with a dihydro-1,4-dioxine ring system. This compound is of significant interest in early-stage drug discovery and medicinal chemistry, particularly for the development of novel anticancer agents. The structural motif of the benzothiazole is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . Furthermore, the incorporation of a chlorine atom is a common and valuable strategy in lead compound optimization, as it can profoundly influence a molecule's physicochemical properties, binding affinity, and metabolic stability . The 1,4-dioxine moiety is a key heterocyclic structure explored in the synthesis of various pharmacologically active compounds, making its fusion with a benzothiazole a promising avenue for creating new chemical entities . Researchers can utilize this compound as a key intermediate or a lead structure for designing and synthesizing new inhibitors, or as a tool compound for probing biological pathways in oncology and other disease areas. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c1-7-8(14)2-3-10-11(7)15-13(20-10)16-12(17)9-6-18-4-5-19-9/h2-3,6H,4-5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUYRVIPVUQDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=COCCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H11ClN2O3SC_{13}H_{11}ClN_{2}O_{3}S and a molecular weight of 310.75 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that compounds containing benzothiazole and dioxine structures exhibit various biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.

Antitumor Activity

Several studies have explored the cytotoxic effects of similar compounds on human cancer cell lines. For instance:

  • In Vitro Cytotoxicity : Compounds similar to this compound were tested against multiple human cancer cell lines. Results showed significant tumor growth inhibition with some derivatives exhibiting potency comparable to cisplatin .
CompoundCancer Cell LineIC50 (µM)Remarks
21A549 (Lung)3.5Comparable to cisplatin
18HeLa (Cervical)4.0Significant inhibition
20MCF7 (Breast)5.2Moderate activity

Antimicrobial Activity

The compound's structural features suggest potential antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Similar benzothiazole derivatives demonstrated MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus, indicating promising antibacterial activity .
CompoundBacteriaMIC (µg/ml)
6Staphylococcus aureus3.9
19Escherichia coli15.0
23Pseudomonas aeruginosa31.5

Case Studies

  • Study on Antitumor Activity : A recent investigation synthesized a series of benzothiazole derivatives and evaluated their cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated that certain modifications to the benzothiazole structure significantly enhanced cytotoxicity .
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties of similar compounds against common pathogens. The findings revealed that compounds with halogen substitutions exhibited increased antimicrobial efficacy, suggesting a structure-activity relationship that could be further explored .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural components:

  • Benzothiazole Moiety : Known for its role in enhancing bioactivity due to its electron-withdrawing properties.
  • Dioxine Ring : Contributes to the compound's stability and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzo[d]thiazol Family

Several structurally related compounds highlight key differences in substituents and pharmacophores:

Compound Name Substituents/Modifications Molecular Weight Biological Target/Application Key Reference
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide 5-Cl, 4-CH₃, 5,6-dihydro-1,4-dioxine carboxamide ~337.8 (calc.) Not explicitly stated; inferred kinase/CDK inhibition
N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl)-N-(4-(dimethylamino)benzyl) derivatives Nitro group, succinamide/phthalimide moieties ~450–500 Diazepine derivatives for CNS activity?
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-... hydrochloride () 7-Cl, 4-OCH₃, diethylaminoethyl group, hydrochloride salt ~520.5 Supplier-listed; likely preclinical research
N-(5-(3-(1-(Thiazol-2-yl)amino)...phenyl)pyridin-2-yl)acrylamide () Acrylamide linker, pyridinyl group ~450–500 CDK7 inhibitors for cancer therapy

Key Observations:

  • Carboxamide vs. Acrylamide Linkers: The 5,6-dihydro-1,4-dioxine carboxamide in the target compound contrasts with acrylamide linkers in ’s CDK7 inhibitors. Acrylamides often confer covalent binding to kinases, whereas carboxamides typically engage in non-covalent interactions .
  • Salt Forms : The hydrochloride salt in ’s analog improves aqueous solubility, a critical factor for bioavailability compared to the free base form of the target compound .

Heterocyclic Variations

Compounds with alternative heterocycles demonstrate how scaffold changes influence bioactivity:

Compound () Core Structure Molecular Weight Key Features
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-...carboxamide 1,3,4-Oxadiazole 303.27 Oxadiazole enhances metabolic stability vs. thiazole

Key Observations:

  • Oxadiazole vs. Thiazole : The 1,3,4-oxadiazole in ’s compound may confer greater metabolic stability due to reduced susceptibility to oxidative enzymes compared to thiazole-containing analogs .

Pharmacological Profiles of Thiazole-Based Drugs

Dasatinib (), a clinically approved thiazolecarboxamide, provides a benchmark for structure-activity relationships (SAR):

Compound Structure Target Clinical Use
Dasatinib Thiazolecarboxamide with pyrimidine and piperazinyl groups BCR-ABL, SRC Chronic myeloid leukemia
Target Compound Benzo[d]thiazol with dihydrodioxine carboxamide Inferred CDK/kinase Preclinical research

Key Observations:

  • Bulkier Substituents : The dihydrodioxine carboxamide in the target compound may limit kinase selectivity compared to Dasatinib’s compact pyrimidine-piperazine motif .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis of benzothiazole-carboxamide derivatives typically involves multi-step reactions. A common approach is to start with functionalized benzothiazole intermediates and couple them with carboxamide precursors. For example, describes a method for analogous thiadiazole derivatives using:

  • Step 1: Reaction of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in refluxing acetonitrile (1–3 minutes).
  • Step 2: Cyclization of intermediates in DMF with iodine and triethylamine to form the heterocyclic core .
    Optimization Tips:
  • Use high-purity solvents (e.g., anhydrous acetonitrile) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to adjust reflux time and temperature.

Basic: Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should be analyzed?

Methodological Answer:

  • 1H/13C NMR Spectroscopy: Critical for confirming the benzothiazole and dihydrodioxine moieties. Key signals include:
    • Aromatic protons (δ 6.5–8.5 ppm for benzothiazole).
    • Dihydrodioxine methylene protons (δ 4.2–4.5 ppm, split into multiplet patterns).
  • IR Spectroscopy: Look for carboxamide C=O stretching (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns matching the molecular formula.

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial or cytotoxic activity?

Methodological Answer:

  • Antimicrobial Activity:
    • Broth Microdilution Assay (CLSI Guidelines): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include pH-variation studies, as activity may depend on protonation states (e.g., pH 5.0 vs. 7.4) .
  • Cytotoxicity:
    • MTT Assay: Screen against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced: How can researchers address discrepancies in biological activity data (e.g., pH-dependent effects)?

Methodological Answer:

  • Controlled pH Experiments: Replicate assays under standardized buffer conditions (e.g., phosphate buffers at pH 5.0, 7.4, and 9.0) to isolate pH-dependent behavior.
  • Structural Analysis: Use computational tools (e.g., pKa prediction software) to identify ionizable groups influencing activity. For example, Frija et al. (2019) demonstrated pH-dependent antimicrobial efficacy in similar compounds due to carboxamide protonation .
  • Statistical Validation: Apply ANOVA or mixed-effects models to quantify variability across replicates and conditions.

Advanced: What computational methods are applicable to elucidate its mechanism of action and structure-activity relationships?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase or human kinases).
  • QSAR Modeling: Train models with descriptors like logP, topological polar surface area, and Hammett constants to predict activity trends.
  • MD Simulations: Simulate ligand-receptor dynamics over 50–100 ns to assess binding stability under physiological conditions .

Advanced: What experimental strategies are recommended for assessing environmental fate and biodegradation pathways?

Methodological Answer:

  • Environmental Stability Studies:
    • Hydrolysis: Incubate the compound in buffered aqueous solutions (pH 4–9) at 25°C and 50°C. Analyze degradation products via LC-MS.
    • Photolysis: Expose to UV light (λ = 254–365 nm) and monitor degradation kinetics .
  • Biodegradation Assays:
    • Use OECD 301 guidelines with activated sludge inoculum to assess aerobic microbial breakdown.
    • Track metabolite formation using high-resolution mass spectrometry.

Advanced: How can synthetic byproducts or impurities be identified and minimized during scale-up?

Methodological Answer:

  • HPLC-PDA/ELSD: Employ orthogonal separation methods to detect trace impurities (e.g., unreacted intermediates or cyclization byproducts).
  • Process Analytical Technology (PAT): Integrate real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically.
  • Purification: Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns for high-purity isolation .

Advanced: What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability issues.
  • 3D Cell Culture Models: Transition from 2D monolayers to spheroids or organoids to better mimic in vivo tissue complexity.
  • Toxicogenomics: Use RNA-seq to compare gene expression profiles in cells treated in vitro vs. tissue samples from animal studies.

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